molecular formula C15H17N3O2S B2830953 N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905690-94-0

N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2830953
CAS RN: 905690-94-0
M. Wt: 303.38
InChI Key: GPEPZAVEFSCTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a sulfhydryl-containing molecule that has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

Crystal Structure and Molecular Conformation

Research has shown interest in the crystal structures and conformational analysis of related compounds, which can provide insights into the behavior of "N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide". For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed a folded conformation about the methylene C atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding stabilizing the conformation (Subasri et al., 2016). These findings contribute to understanding the molecule's structural characteristics and potential interactions in biological systems.

Spectroscopic Signatures and Quantum Computational Approach

A study provided detailed characterization of antiviral active molecules similar to the target compound through vibrational signatures using Raman and Fourier transform infrared spectroscopy. This analysis, supported by density functional theory, explored geometric equilibrium, inter and intra-molecular hydrogen bond, and vibrational wavenumbers, offering insights into the molecule's stability and interactions (Jenepha Mary et al., 2022).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

The compound's scaffold has been studied for potential dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and repair. A study highlighted the potent inhibitory activity of related compounds, suggesting potential for therapeutic applications in cancer treatment (Gangjee et al., 2008).

Antiviral and Antimicrobial Activity

Further research into pyrimidine derivatives, including those structurally similar to "N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide", has explored their antiviral and antimicrobial properties. These studies contribute to the understanding of the compound's potential in treating infections and diseases caused by viruses and bacteria (Ostrovskii et al., 2021).

Drug Design and Bioactive Conformation Analysis

The rational design and bioactive conformation analysis of pyrimidinyl compounds, including investigation through molecular docking and density-functional-theory-based 3D-QSAR, indicate the potential of these molecules in designing new inhibitors targeting specific enzymes like acetohydroxyacid synthase. Such studies are crucial for developing herbicides and potentially therapeutic agents (He et al., 2007).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9-4-5-12(10(2)6-9)17-13(19)8-21-14-7-11(3)16-15(20)18-14/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEPZAVEFSCTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)NC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.